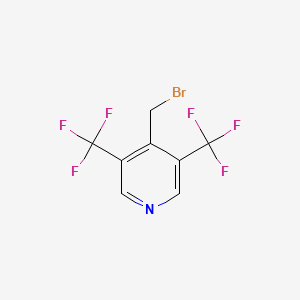

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-1-4-5(7(10,11)12)2-16-3-6(4)8(13,14)15/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRPKNWPAHUQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238480 | |

| Record name | 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204235-09-5 | |

| Record name | 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine

Strategies for the Construction of the 3,5-bis-trifluoromethyl-pyridine Core

The formation of the 3,5-bis(trifluoromethyl)pyridine (B1303424) scaffold is the foundational stage of the synthesis. This can be approached by either building the pyridine (B92270) ring from acyclic precursors already containing trifluoromethyl groups or by introducing these groups onto a pre-existing pyridine ring.

Cyclization Reactions for Pyridine Ring Formation

Cyclocondensation reactions provide a direct route to the pyridine core by assembling it from smaller, fluorinated building blocks. researchoutreach.org This "bottom-up" approach ensures the correct placement of the trifluoromethyl groups from the outset. A variety of trifluoromethyl-containing compounds are employed for this purpose, reacting with other components to form the heterocyclic ring. nih.govjst.go.jp

Commonly utilized building blocks in these syntheses include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride

These precursors can be condensed with other reagents, often in the presence of ammonia (B1221849) or an ammonia equivalent, to construct the pyridine ring system with embedded trifluoromethyl substituents. researchoutreach.org For instance, the synthesis of flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is achieved through a condensation reaction in the presence of ammonia. researchoutreach.org

| Building Block | Reaction Type | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | nih.gov, jst.go.jp |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | nih.gov, jst.go.jp |

| Trifluoroacetonitrile | Cyclocondensation | acs.org |

Introduction of Trifluoromethyl Groups into Pyridine Scaffolds

An alternative to building the ring with trifluoromethyl groups already in place is to introduce them onto an existing pyridine scaffold. This is a common industrial method, particularly for large-scale production. researchoutreach.org

One of the most established methods is the chlorine/fluorine exchange reaction. nih.govjst.go.jp This process typically starts with a methylpyridine (picoline) or a chloromethylpyridine derivative. The methyl or chloromethyl group is first chlorinated to a trichloromethyl (-CCl₃) group. Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), under high temperature and pressure, replaces the chlorine atoms with fluorine to yield the trifluoromethyl (-CF₃) group. nih.govgoogle.com This vapor-phase halogen exchange is a cornerstone of industrial trifluoromethylpyridine synthesis. nih.govjst.go.jp For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be effectively converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) using anhydrous HF and a metal halide catalyst. google.com

Another approach is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species. nih.govjst.go.jp This involves reacting a halo-pyridine (e.g., bromo- or iodopyridine) with a trifluoromethylating agent, such as trifluoromethyl copper (CuCF₃), to achieve substitution. nih.govjst.go.jp

| Method | Precursor Type | Key Reagents | Conditions | Reference |

| Halogen Exchange | Trichloromethylpyridine | HF, Metal Halide Catalyst | High Temperature, High Pressure | nih.gov, google.com |

| Direct Introduction | Halopyridine | Trifluoromethyl Copper (CuCF₃) | Varies | nih.gov, jst.go.jp |

Precursor Functionalization for Regioselective Substitution

Once the 3,5-disubstituted pyridine core is obtained, it must be functionalized at the 4-position to enable the eventual introduction of the bromomethyl group. The intrinsic electronic properties of the pyridine ring can make direct C-H functionalization at the meta-position (C-4) challenging. nih.gov

Therefore, strategies often involve directed metalation or halogen-metal exchange reactions to install a handle at the 4-position. rsc.org These methods allow for precise, regioselective reactions. For instance, a 3,5-dihalo-pyridine can undergo a highly regioselective bromine-magnesium exchange, allowing for the subsequent reaction with an electrophile at the desired position. rsc.org

A synthetic manoeuvre to achieve this involves the temporary conversion of the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov This can be achieved through dearomatization-rearomatization sequences. nih.govuni-muenster.de In a more direct example, a precursor like 3-bromo-5-(trifluoromethyl)pyridine (B1279140) can be treated with a strong base like n-butyllithium to deprotonate the 4-position, followed by quenching with an electrophile such as methyl iodide to install a methyl group, which can later be brominated.

Regioselective Bromomethylation Approaches at the 4-Position

The final key transformation is the conversion of a methyl group or a hydroxymethyl group at the 4-position into the target bromomethyl group.

Direct Bromination Methodologies

The direct bromination of a 4-methyl group on the pyridine ring is a common and efficient method. This reaction typically proceeds via a free-radical mechanism, targeting the benzylic-like position of the methyl group attached to the heterocyclic ring. sci-hub.se

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. organic-chemistry.orgwikipedia.org The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with heat or UV light to initiate the reaction. wikipedia.orgdaneshyari.com This method, known as the Wohl-Ziegler reaction, is highly selective for the bromination of allylic and benzylic positions over the aromatic ring itself. wikipedia.orgnih.gov Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used, sometimes in conjunction with a Lewis acid catalyst. nih.govgoogle.com

| Reagent | Conditions | Mechanism | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), heat/light, CCl₄ | Free Radical | High for benzylic position | wikipedia.org, daneshyari.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis acid catalyst (e.g., ZrCl₄) | Radical | High for benzylic position | nih.gov |

Conversion of Hydroxymethyl Precursors to Bromomethyl Groups

An alternative, two-step route involves first preparing the precursor (3,5-bis(trifluoromethyl)pyridin-4-yl)methanol and then converting the hydroxymethyl (-CH₂OH) group to the bromomethyl (-CH₂Br) group. This method avoids the direct use of radical conditions on the methylpyridine precursor.

The conversion of the alcohol to the alkyl bromide is a standard synthetic transformation. Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are highly effective for converting primary and secondary alcohols to the corresponding alkyl halides. chadsprep.comchemistrysteps.com The reaction with PBr₃ typically proceeds through an Sₙ2 mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion. chemistrysteps.commasterorganicchemistry.com This method is generally mild and avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr). masterorganicchemistry.com The reaction is often performed in a solvent like pyridine, which can act as a base to facilitate the reaction. libretexts.org

| Precursor | Reagent | Mechanism | Advantage | Reference |

| (3,5-bis(trifluoromethyl)pyridin-4-yl)methanol | Phosphorus Tribromide (PBr₃) | Sₙ2 | Mild conditions, avoids rearrangements | chadsprep.com, masterorganicchemistry.com |

| (3,5-bis(trifluoromethyl)pyridin-4-yl)methanol | Thionyl Chloride (SOCl₂) with bromide source | Sₙ2 | Mild conditions, avoids rearrangements | chemistrysteps.com, masterorganicchemistry.com |

| (3,5-bis(trifluoromethyl)pyridin-4-yl)methanol | Hydrobromic Acid (HBr) | Sₙ1 or Sₙ2 | Simple reagent | masterorganicchemistry.com |

Radical Bromination Studies

The primary and most effective method for synthesizing 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine is through the radical bromination of the methyl group of 4-methyl-3,5-bis-trifluoromethyl-pyridine. This transformation, an example of a Wohl-Ziegler reaction, leverages the relative stability of the benzylic radical intermediate formed at the 4-position of the pyridine ring. wikipedia.org

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgmissouri.edu NBS is favored because it provides a low, constant concentration of bromine radicals (Br•) in the reaction medium, which promotes the desired substitution at the benzylic position while minimizing competitive electrophilic aromatic bromination on the pyridine ring. missouri.edu The initiation of the radical chain reaction is achieved either through photochemical means (UV irradiation) or by the addition of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. wikipedia.org

The process involves three key steps:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals, which then abstract a bromine atom from NBS to generate the bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the pyridine precursor, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the final product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

Termination: The reaction concludes when radicals combine to form non-radical species.

The reaction is typically conducted in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to prevent side reactions, such as the hydrolysis of NBS or the desired product. wikipedia.orggoogle.com

| Reagent | Initiator | Solvent | Conditions | Typical Yield | Reference |

| N-Bromosuccinimide (NBS) | AIBN / Heat | Carbon Tetrachloride (CCl₄) | Reflux (70-80°C), 8-12 hours | 75-80% | |

| N-Bromosuccinimide (NBS) | UV Light | Chlorobenzene / Cyclohexane | Irradiation, Inert Atmosphere | >75% | google.comresearchgate.net |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Azo compounds / Peroxides | Ethyl Acetate (B1210297) / Butyl Acetate | 80-125°C, 2-10 hours | High Yields | google.comnih.gov |

Advanced Synthetic Routes to this compound

While radical bromination is the standard, research into more advanced catalytic syntheses for pyridine derivatives is ongoing. However, for the specific conversion of 4-methyl-3,5-bis-trifluoromethyl-pyridine to its bromomethyl derivative, these advanced routes are not widely documented.

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. mdpi.com The synthesis of the pyridine core itself can be achieved through various transition metal-catalyzed cycloadditions, such as [4+2] cycloadditions of 1-azadienes. elsevier.comrsc.org

However, the direct, selective C-H functionalization of the methyl group on a pyridine ring to a bromomethyl group via transition metal catalysis is not a conventional approach. Most transition metal-catalyzed C-H activation/functionalization reactions on pyridine scaffolds target the C-H bonds of the aromatic ring itself. researchgate.net While methods for the transition-metal-catalyzed synthesis of marine drugs and other complex molecules are well-developed, the specific benzylic bromination of this substrate remains predominantly in the domain of radical chemistry. mdpi.com Therefore, transition metal-catalyzed routes are more relevant for the synthesis of the substituted pyridine backbone rather than the final bromomethylation step.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful field, particularly in asymmetric synthesis. Recent studies have demonstrated the use of organocatalysts in the functionalization of pyridines. For instance, a photochemical method using a dithiophosphoric acid as an organocatalyst has been developed for the C4-functionalization of pyridines via pyridinyl radicals. nih.goviciq.orgacs.org This catalyst performs three roles: acting as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.goviciq.org

Despite these advances, specific organocatalytic methods for the direct bromination of the methyl group on 4-methyl-3,5-bis-trifluoromethyl-pyridine have not been prominently reported. The existing organocatalytic methods for pyridine functionalization typically involve the addition of radical species to the C4 position of the pyridine ring, rather than the substitution on an existing alkyl group at that position. nih.gov Thus, this remains an area with potential for future research but is not an established synthetic route for the target compound.

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of 4-Bromosomethyl-3,5-bis-trifluoromethyl-pyridine requires robust purification methods to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed to achieve high purity of the final compound and its precursors.

A typical workup procedure following the reaction involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the crude product into a suitable organic solvent. The organic layer is then washed to remove water-soluble impurities.

The primary methods for purification include:

Column Chromatography: This is a highly effective technique for separating the target compound from impurities. The crude product is loaded onto a silica (B1680970) gel column, and a non-polar eluent system, such as a mixture of ethyl acetate and hexane, is used to selectively elute the components based on their polarity.

Recrystallization: This method is used to obtain highly pure crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly. The target compound crystallizes out, leaving impurities behind in the solution.

Distillation: For volatile impurities or intermediates, distillation under reduced pressure can be an effective purification strategy. google.comgoogle.com This is particularly useful for purifying liquid precursors before the bromination step.

| Technique | Description | Application | Reference |

| Liquid-Liquid Extraction | Separates the product from water-soluble impurities (e.g., succinimide (B58015) byproduct) using immiscible organic and aqueous phases. | Initial workup of the reaction mixture. | |

| Column Chromatography | Separates compounds based on polarity using a stationary phase (silica gel) and a mobile phase (e.g., ethyl acetate/hexane). | Purification of the crude product to remove starting material and byproducts. | |

| Recrystallization | Purifies solid compounds based on differences in solubility in a specific solvent at different temperatures. | Final purification step to obtain a high-purity crystalline product. | |

| Distillation | Separates liquid components based on differences in boiling points, often performed under reduced pressure to lower boiling points. | Purification of liquid starting materials or removal of volatile impurities. | google.comgoogle.com |

Chemical Reactivity and Transformation Studies of 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Site

The primary mode of reactivity for 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine involves nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced by a nucleophile.

The reaction at the bromomethyl group of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The strong electron-withdrawing nature of the two trifluoromethyl groups on the pyridine (B92270) ring enhances the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack. This electronic effect stabilizes the transition state of the SN2 reaction, favoring this pathway over a unimolecular (SN1) mechanism which would involve the formation of a less stable carbocation.

A wide array of nucleophiles can be effectively employed to displace the bromide from this compound, leading to the formation of diverse functionalized pyridine derivatives.

Amines: Primary and secondary amines readily react to form the corresponding substituted aminomethyl-pyridines. These reactions are fundamental in the synthesis of various biologically active molecules.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. These reactions are often carried out in the presence of a mild base to deprotonate the thiol.

Alcohols: While alcohols are weaker nucleophiles than amines and thiols, their corresponding alkoxides react smoothly to yield ethers. The reaction typically requires a strong base to generate the alkoxide in situ.

Cyanides: The cyanide ion is a potent nucleophile that can be introduced to form a nitrile, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Diethylamine | 4-(Diethylaminomethyl)-3,5-bis(trifluoromethyl)pyridine |

| Thiol | Ethanethiol | 4-(Ethylthiomethyl)-3,5-bis(trifluoromethyl)pyridine |

| Alcohol | Sodium methoxide | 4-(Methoxymethyl)-3,5-bis(trifluoromethyl)pyridine |

The kinetics and yield of the nucleophilic substitution reactions are influenced by the nature of the nucleophile and any substituents present on it.

Nucleophilicity: Stronger nucleophiles, such as thiolates and cyanide, generally lead to faster reaction rates compared to weaker nucleophiles like alcohols.

Steric Hindrance: Bulky substituents on the nucleophile can hinder its approach to the electrophilic carbon, slowing down the reaction rate and potentially lowering the yield. For instance, the reaction with di-tert-butylamine (B1584993) would be significantly slower than with diethylamine.

Electronic Effects: Electron-donating groups on the nucleophile increase its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the bromomethyl group of this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating a variety of substituted pyridine derivatives with new alkyl or aryl groups at the 4-position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ |

| Boronic Acid | Phenylboronic acid |

| Base | Sodium carbonate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or vinyl halide (or in this case, a benzylic halide) and an amine. This method provides a direct route to synthesize a wide range of N-aryl or N-alkyl derivatives of 4-aminomethyl-3,5-bis-trifluoromethyl-pyridine. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example |

|---|---|

| Palladium Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Amine | Aniline |

| Base | Sodium tert-butoxide |

Functional Group Interconversions Involving Trifluoromethyl Moieties:While generally stable, the trifluoromethyl groups can sometimes be transformed into other functional groups under specific and often harsh reaction conditions. This area of inquiry would have looked for any documented methods for the chemical modification of these important moieties on this specific pyridine scaffold.

The absence of published research on these aspects of this compound's chemistry suggests that this particular compound may be a novel entity, a specialized intermediate with limited reported follow-up chemistry, or that its synthesis and reactivity are part of proprietary research not yet disclosed in publicly accessible journals or databases. Further research and publication in the field of fluorine and heterocyclic chemistry will be necessary to elucidate the chemical behavior of this intriguing molecule.

Derivatization and Analog Synthesis Based on 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine

Preparation of Novel 4-Substituted Pyridine (B92270) Derivatives

The primary route for derivatization of 4-bromomethyl-3,5-bis-trifluoromethyl-pyridine involves the substitution of the bromine atom by a diverse range of nucleophiles. This allows for the direct attachment of various functionalities, leading to novel pyridine derivatives with tailored properties.

Synthesis of Alkyl, Aryl, and Heteroaryl Conjugates

The reactive bromomethyl group is an ideal electrophile for forging new carbon-carbon bonds. Nucleophilic substitution reactions with carbanions or organometallic reagents can introduce a wide array of alkyl, aryl, and heteroaryl moieties at the 4-position. For instance, reactions with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding 4-alkylated or 4-arylated pyridine derivatives.

Similarly, stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can be used to introduce functionalized alkyl chains. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Stille coupling, could also be employed by first converting the bromomethyl group into a suitable organometallic partner. These methods provide access to a broad spectrum of conjugated systems.

Table 1: Representative C-C Bond Forming Reactions for Derivatization

| Nucleophile/Reagent | Reaction Type | Expected Product Structure |

|---|---|---|

| Phenylmagnesium bromide | Grignard Reaction | 4-Benzyl-3,5-bis(trifluoromethyl)pyridine |

| Thiophene-2-boronic acid | Suzuki Coupling (after conversion) | 4-(Thiophen-2-ylmethyl)-3,5-bis(trifluoromethyl)pyridine |

| Sodium diethyl malonate | Malonic Ester Synthesis | Diethyl 2-((3,5-bis(trifluoromethyl)pyridin-4-yl)methyl)malonate |

Formation of Macrocyclic and Polycyclic Architectures

The bifunctional nature of derivatives of this compound makes it a prime candidate for the synthesis of complex macrocyclic and polycyclic structures. By reacting it with dinucleophiles, it can act as a rigid linker to form large rings. For example, reaction with a bis-phenol or a diamine under high-dilution conditions could lead to the formation of macrocyclic ethers or amines, respectively.

The synthesis of novel polyfluorinated heteracalix[n]arenes has been demonstrated using polyfluorinated pyridine derivatives as building blocks. researchgate.net This strategy involves nucleophilic aromatic substitution reactions with diols. A similar approach could be envisioned where a derivative of this compound, functionalized with a second reactive site, participates in a cyclization reaction with a complementary linker molecule to generate novel macrocyclic hosts.

Elaboration of the Bromomethyl Handle

The introduction of heteroatom linkages is a common and powerful strategy for creating diverse libraries of compounds for various applications. The high reactivity of the bromomethyl group facilitates the formation of bonds with nitrogen, oxygen, and sulfur nucleophiles.

Introduction of Amine and Amide Linkages

The reaction of this compound with primary or secondary amines readily yields the corresponding 4-(aminomethyl)pyridine (B121137) derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to neutralize the HBr byproduct. A wide variety of aliphatic, aromatic, and heterocyclic amines can be utilized, providing access to a large number of derivatives.

Furthermore, the resulting secondary amines can be acylated to form amides, or the bromomethyl starting material can be reacted with amide anions. The synthesis of N-trifluoromethyl amides from carboxylic acids has been achieved via isothiocyanates in the presence of silver fluoride (B91410), showcasing advanced methods for creating specialized amide bonds. nih.gov

Formation of Ether, Thioether, and Ester Derivatives

Oxygen and sulfur nucleophiles react efficiently with the bromomethyl group to form ether and thioether linkages, respectively. Alkoxides, phenoxides, and thiolates are excellent nucleophiles for this transformation. These reactions are typically performed in polar aprotic solvents like DMF or acetonitrile (B52724). The strong electron-withdrawing effect of the trifluoromethyl groups enhances the electrophilicity of the benzylic carbon, facilitating these substitutions.

For ester synthesis, the bromide can be displaced by a carboxylate anion, typically as a sodium or potassium salt. This reaction provides a direct route to ester derivatives, which can serve as prodrugs or be further manipulated chemically.

Table 2: Heteroatom Linkage Formation Reactions

| Nucleophile | Reaction Type | Linkage Formed | Product Class |

|---|---|---|---|

| Piperidine | N-Alkylation | C-N | Amine |

| Sodium phenoxide | Williamson Ether Synthesis | C-O | Ether |

| Sodium thiophenolate | Thioether Synthesis | C-S | Thioether |

| Sodium acetate (B1210297) | Esterification | C-O-C=O | Ester |

Strategic Modification of Trifluoromethyl Groups in Derivatives

The trifluoromethyl group is generally considered to be highly stable and chemically robust, making its modification challenging. However, its strong electron-withdrawing nature is crucial for the biological activity of many agrochemicals and pharmaceuticals. nih.gov Therefore, strategies for its modification, while difficult, are of significant interest.

Direct transformation of a CF3 group on a pyridine ring is not a common synthetic operation. Most synthetic routes install the trifluoromethyl group using specific building blocks or trifluoromethylating agents. nih.govchemrxiv.org Research into C-H trifluoromethylation of pyridine rings is an active area, but this involves adding a new CF3 group rather than modifying an existing one. acs.orgresearchgate.net

Hypothetically, under harsh conditions, the C-F bonds could be susceptible to reaction. For example, reductive defluorination is a possibility but would likely require potent reducing agents and may suffer from lack of selectivity. Another speculative route could involve activation of the pyridine ring towards nucleophilic aromatic substitution, where under forcing conditions, a fluoride ion from the CF3 group might be displaced, though this is synthetically challenging and rarely observed. In some contexts, intramolecular nucleophilic aromatic substitution can be triggered by the electronegativity of a trifluoromethyl moiety on a pyridine ring, leading to decomposition or rearrangement, which highlights the potential for reactivity under specific circumstances. nih.gov

Given the current state of synthetic chemistry, a more practical approach to accessing analogs with modified trifluoromethyl groups would be to synthesize them from starting materials where the desired group (e.g., a difluoromethyl or a perfluoroethyl group) is already in place, rather than attempting to chemically alter the stable CF3 groups on the final derivatives.

Design Principles for Constructing Libraries of Derivatives

The construction of chemical libraries from a core scaffold is a fundamental strategy in drug discovery and materials science. The design of such libraries requires a systematic approach to maximize the diversity and potential utility of the synthesized compounds. This compound serves as an excellent starting scaffold for library synthesis due to its inherent chemical features.

The primary principle behind the design of a derivative library based on this scaffold is the strategic exploitation of the reactive bromomethyl group. This group acts as a versatile electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and molecular fragments.

Key design principles for constructing a library of derivatives from this compound include:

Scaffold Hopping and Privileged Structures: The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov The design of a library can leverage this by introducing substituents that mimic the key interaction points of known ligands for various target classes.

Diversity-Oriented Synthesis: The goal is to maximize the chemical diversity of the library to explore a broad chemical space. This is achieved by reacting the parent compound with a diverse set of nucleophiles, including amines, thiols, alcohols, and carbanions. This introduces a variety of functional groups, charge states, and steric profiles.

Structure-Activity Relationship (SAR) Guided Design: In cases where a preliminary "hit" compound has been identified, the library design can be more focused. Analogs are designed to systematically probe the structure-activity relationship. For instance, a series of derivatives with varying alkyl chain lengths or different aromatic substitutions can be synthesized to understand the impact of these changes on biological activity.

Physicochemical Property Tuning: The two trifluoromethyl groups on the pyridine ring significantly influence the lipophilicity and metabolic stability of the molecule. nih.gov When designing a library, it is crucial to consider the physicochemical properties of the resulting derivatives. Computational tools can be used to predict properties such as logP, polar surface area (PSA), and aqueous solubility to ensure the library compounds have drug-like properties. Adherence to guidelines such as Lipinski's Rule of Five is often a key consideration.

Interactive Data Table: Hypothetical Library Design

The following table illustrates a hypothetical library design based on the reaction of this compound with various nucleophiles. This demonstrates how a diverse set of derivatives can be generated from a single scaffold.

| Entry | Nucleophile | Resulting Derivative Structure | Introduced Functional Group | Potential Application Area |

| 1 | Morpholine | 4-(Morpholinomethyl)-3,5-bis(trifluoromethyl)pyridine | Tertiary Amine | Medicinal Chemistry |

| 2 | Sodium thiophenoxide | 4-(Phenylthiomethyl)-3,5-bis(trifluoromethyl)pyridine | Thioether | Agrochemicals |

| 3 | Sodium azide | 4-(Azidomethyl)-3,5-bis(trifluoromethyl)pyridine | Azide | Click Chemistry |

| 4 | Diethyl malonate | Diethyl 2-((3,5-bis(trifluoromethyl)pyridin-4-yl)methyl)malonate | Ester | Organic Synthesis |

| 5 | Aniline | N-((3,5-bis(trifluoromethyl)pyridin-4-yl)methyl)aniline | Secondary Amine | Materials Science |

Detailed Research Findings

Research into trifluoromethyl-substituted pyridines has shown that the position and nature of substituents can have a profound impact on their biological activity. For example, in the development of agrochemicals, the introduction of a trifluoromethyl group has been shown to enhance insecticidal activity. nih.gov Similarly, in medicinal chemistry, the pyridine scaffold is present in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications. nih.gov

The design of libraries based on this compound should, therefore, be informed by existing research on similar compounds. By analyzing the SAR of known trifluoromethylpyridine derivatives, it is possible to make more informed decisions about which functional groups to introduce to achieve a desired biological or material property.

Mechanistic Investigations and Theoretical Studies of 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine Reactivity

Elucidation of Reaction Pathways through Kinetic and Spectroscopic Analysis

The elucidation of reaction pathways for 4-bromomethyl-3,5-bis-trifluoromethyl-pyridine would heavily rely on kinetic and spectroscopic studies. The primary reactive center is the bromomethyl group, which is analogous to a benzylic bromide. This functionality is prone to nucleophilic substitution and radical reactions.

Nucleophilic Substitution: The reaction with nucleophiles is expected to be a prominent pathway. Kinetic studies, by monitoring the disappearance of the reactant and the formation of the product over time, can help determine the reaction order and rate constants. This data is instrumental in distinguishing between SN1 and SN2 mechanisms. Given the primary nature of the carbon bearing the bromine, an SN2 mechanism is generally favored. However, the presence of the pyridine (B92270) ring and the trifluoromethyl groups could influence the stability of a potential carbocation intermediate, making a detailed kinetic analysis essential.

Spectroscopic techniques such as NMR and IR would be employed to identify and characterize reaction intermediates and products. For instance, in a nucleophilic substitution reaction, the disappearance of the -CH2Br signal and the appearance of a new signal corresponding to the -CH2-Nu group in the 1H NMR spectrum would confirm the substitution. In-situ spectroscopic monitoring could also help detect any transient intermediates.

Radical Reactions: Similar to benzylic bromides, the bromomethyl group can undergo free radical bromination. chemistrysteps.commasterorganicchemistry.com The initiation of such reactions often requires a radical initiator and light or heat. The stability of the resulting radical is a key factor in these reactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Transition States

Density Functional Theory (DFT) is a widely used method to study the electronic structure and energetics of molecules and reaction pathways. For this compound, DFT calculations can be used to:

Optimize the ground state geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as molecular orbital energies, electron density distribution, and electrostatic potential maps. These properties are crucial for understanding the molecule's reactivity.

Model reaction mechanisms: By locating and characterizing transition state structures, DFT can provide insights into the energy barriers and reaction kinetics of various pathways, including nucleophilic substitution and radical reactions. For instance, comparing the activation energies for SN1 and SN2 pathways can predict the favored mechanism.

A representative table of calculated electronic properties for a substituted pyridine is shown below.

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| Ionization Potential (eV) | 9.8 |

| Electron Affinity (eV) | 1.2 |

Note: These are representative values for a substituted pyridine and not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of derivatives of this compound, particularly in different solvent environments. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations and the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with biological targets or other reactants in solution. The orientation of the bromomethyl group and the trifluoromethyl groups relative to the pyridine ring can significantly impact reactivity and selectivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and distribution of the HOMO are related to the molecule's ability to act as a nucleophile or electron donor.

LUMO: The energy and distribution of the LUMO indicate the molecule's propensity to act as an electrophile or electron acceptor.

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized on the pyridine ring and the σ* orbital of the C-Br bond, making the carbon of the bromomethyl group susceptible to nucleophilic attack. The strong electron-withdrawing trifluoromethyl groups will lower the energy of the LUMO, enhancing the electrophilicity of the molecule.

A representative FMO analysis for a substituted pyridine is presented in the table below.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values for a substituted pyridine and not specific to this compound.

Understanding the Electronic and Steric Influence of Fluorine and Bromine Substituents on Reaction Outcomes

The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

Trifluoromethyl Groups (-CF3): These are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. nih.gov Their presence at the 3 and 5 positions significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. evitachem.com The strong inductive effect of the -CF3 groups also influences the reactivity of the bromomethyl group.

Bromine Atom (-Br): The bromine atom in the bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions. Its electronegativity also contributes to the electrophilic character of the adjacent carbon atom.

The combined electron-withdrawing nature of the two trifluoromethyl groups makes the pyridine nitrogen less basic compared to unsubstituted pyridine.

Steric Effects:

Trifluoromethyl Groups (-CF3): These groups are sterically demanding. Their presence at the 3 and 5 positions can hinder the approach of bulky nucleophiles or reagents to the pyridine ring and the bromomethyl group. This steric hindrance can affect reaction rates and may influence the regioselectivity of reactions.

The following table summarizes the electronic and steric parameters of the substituents.

| Substituent | Hammett Constant (σp) | Steric Parameter (Taft's Es) |

| -CF3 | 0.54 | -1.16 |

| -Br | 0.23 | -0.45 |

Note: These are general parameters and the actual effects can be influenced by the specific molecular context.

Rationalization of Stereochemical and Regiochemical Control in Reactions

The structure of this compound allows for the potential of stereochemical and regiochemical control in its reactions.

Stereochemical Control: The carbon of the bromomethyl group is prochiral. If this molecule reacts with a chiral nucleophile or in the presence of a chiral catalyst, it is possible to achieve stereoselective formation of one enantiomer over the other. The SN2 mechanism, which proceeds with inversion of configuration, is inherently stereospecific. Therefore, reactions proceeding through this pathway with a chiral starting material (if one of the hydrogens on the bromomethyl group were substituted) would lead to a stereochemically defined product.

Regiochemical Control:

Nucleophilic Aromatic Substitution (SNAr): While the primary site of nucleophilic attack is the bromomethyl group, under certain conditions, nucleophilic aromatic substitution on the pyridine ring could be possible. The electron-withdrawing trifluoromethyl groups activate the ring towards such attacks. The positions ortho and para to the nitrogen are generally the most activated for nucleophilic attack in pyridines. stackexchange.comquora.com However, the presence of the trifluoromethyl groups at the 3 and 5 positions would direct incoming nucleophiles to the 2 and 6 positions.

Reactions with Unsymmetrical Reagents: When reacting with an unsymmetrical nucleophile, the regioselectivity of the reaction will be determined by the relative nucleophilicity of the different atoms in the nucleophile and the steric environment around the electrophilic carbon of the bromomethyl group.

Theoretical calculations, such as DFT, can be invaluable in predicting and rationalizing the observed stereochemical and regiochemical outcomes by modeling the transition states for different possible reaction pathways.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence of its constitution.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Two distinct signals would be anticipated:

A singlet corresponding to the two equivalent protons of the bromomethyl (-CH₂Br) group. Its chemical shift would likely appear in the range of 4.5-5.0 ppm, characteristic of methylene (B1212753) protons adjacent to both an aromatic ring and an electronegative bromine atom.

A singlet for the two equivalent aromatic protons at the C2 and C6 positions of the pyridine (B92270) ring. These protons would be expected to resonate further downfield, typically in the range of 8.5-9.0 ppm, due to the deshielding effects of the electronegative nitrogen atom and the adjacent trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would provide a carbon "fingerprint" of the molecule. Key expected signals include:

A signal for the bromomethyl carbon (-CH₂Br), likely appearing around 25-35 ppm.

Multiple signals for the pyridine ring carbons. The carbons bearing the trifluoromethyl groups (C3 and C5) would exhibit quartets due to coupling with the three fluorine atoms. The carbons with attached protons (C2 and C6) and the carbon attached to the bromomethyl group (C4) would also show distinct resonances. The powerful electron-withdrawing nature of the trifluoromethyl groups would cause significant downfield shifts for the C3 and C5 carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. The two trifluoromethyl (-CF₃) groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The typical chemical shift for trifluoromethyl groups on a pyridine ring is in the range of -60 to -65 ppm relative to a standard like CFCl₃.

Illustrative NMR Data Table for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.7 | Singlet | 2H, H-2, H-6 |

| ¹H | ~ 4.8 | Singlet | 2H, -CH₂Br |

| ¹³C | ~ 150 | Singlet | C-2, C-6 |

| ¹³C | ~ 135 | Quartet (¹JCF ≈ 275 Hz) | C-3, C-5 |

| ¹³C | ~ 140 | Singlet | C-4 |

| ¹³C | ~ 30 | Singlet | -CH₂Br |

| ¹³C | ~ 122 | Quartet (¹JCF ≈ 275 Hz) | -CF₃ |

| ¹⁹F | ~ -63 | Singlet | 6F, 2 x -CF₃ |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₈H₄BrF₆N), the exact mass of the molecular ion ([M]⁺) can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds and identifying any potential impurities from the synthesis. The sample is vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. For the target compound, a single major peak in the chromatogram would indicate high purity. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern, likely involving the loss of a bromine atom or a trifluoromethyl group.

Expected HRMS and Isotopic Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₄BrF₆N |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 322.9459 |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 324.9438 |

| Isotopic Ratio ([M]⁺/[M+2]⁺) | Approximately 1:1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to specific vibrational modes. Key expected absorptions for this compound include:

C-F Stretching: Strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl groups.

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

CH₂ Vibrations: Bending (scissoring) vibrations for the -CH₂- group would be expected around 1450 cm⁻¹.

C-Br Stretching: A weaker absorption band typically found in the lower frequency region of the spectrum, usually between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-CF₃ bonds would also be expected to be Raman active.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the ultimate proof of its structure. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice. It would definitively confirm the substitution pattern on the pyridine ring and provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would unequivocally verify the positions of the bromomethyl group at C4 and the two trifluoromethyl groups at C3 and C5.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation of Isomers

Chromatographic techniques are the standard for assessing the purity of chemical compounds and for separating them from byproducts or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. A pure sample would show a single, sharp peak in the chromatogram. The area of this peak, when compared to the total area of all peaks, allows for a quantitative assessment of purity (e.g., >99%).

Gas Chromatography (GC): As mentioned in the GC-MS section, GC is well-suited for volatile compounds like the target molecule. Using a capillary column and a flame ionization detector (FID), GC can provide high-resolution separation and quantitative purity data. It would be particularly effective in separating the desired product from any starting materials or isomers that might have formed during synthesis, such as isomers with different substitution patterns.

Strategic Applications of 4 Bromomethyl 3,5 Bis Trifluoromethyl Pyridine As a Chemical Building Block

Utility in Complex Organic Molecule Synthesis

The unique structural features of 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine, namely the reactive bromomethyl group and the electron-withdrawing trifluoromethyl substituents on the pyridine (B92270) ring, make it a valuable reagent in the construction of intricate molecular architectures.

Role in Multicomponent Reactions and Annulation Strategies

While direct and extensive literature on the specific use of this compound in multicomponent reactions is not abundant, the reactivity of the bromomethyl group suggests its potential as an electrophilic component in such transformations. Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, could potentially utilize this building block to introduce the 3,5-bis(trifluoromethyl)pyridinylmethyl moiety.

Similarly, in annulation strategies, which involve the formation of a new ring onto an existing molecule, this compound can serve as a key precursor. For instance, it can be envisioned to react with binucleophilic reagents to construct novel heterocyclic rings fused to or containing the pyridine scaffold. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl groups, can influence the regioselectivity and stereoselectivity of these annulation reactions.

Generation of Novel Heterocyclic Scaffolds

The primary utility of this compound in this context is as an alkylating agent. The benzylic-like bromide is readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, leading to the formation of a diverse array of substituted pyridine derivatives. These derivatives can then undergo further transformations to generate novel heterocyclic scaffolds.

For example, reaction with primary amines can yield secondary amines, which can then be cyclized to form nitrogen-containing heterocycles. The resulting molecules, incorporating the 3,5-bis(trifluoromethyl)pyridine (B1303424) core, are of significant interest due to the unique properties imparted by the trifluoromethyl groups.

Intermediates for Medicinal Chemistry Research Programs

The introduction of trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological properties. This compound serves as a valuable intermediate for the synthesis of fluorinated bioactive scaffolds, novel pharmacophores, and targeted therapeutic agents.

Precursors for Fluorinated Bioactive Scaffolds (e.g., GPR40 Modulators, Kinase Inhibitors)

Synthesis of Novel Pharmacophores with Enhanced Lipophilicity and Metabolic Stability

A critical aspect of drug design is the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl groups in this compound play a crucial role in this regard.

Key Contributions of Trifluoromethyl Groups:

| Property | Enhancement |

| Lipophilicity | The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug. |

| Binding Affinity | The electron-withdrawing nature of the trifluoromethyl groups can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially increasing binding affinity. |

By incorporating the 3,5-bis(trifluoromethyl)pyridinylmethyl group into a molecule, medicinal chemists can fine-tune its physicochemical properties to achieve a more favorable pharmacokinetic profile.

Building Blocks for PROTAC Linkers and Other Targeted Agents

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

The development of effective linkers is crucial for the successful design of PROTACs. While the direct application of this compound in the synthesis of PROTAC linkers is not yet widely documented, its properties make it an attractive building block. The pyridine core can provide a rigid scaffold for the linker, and the trifluoromethyl groups can be used to modulate the linker's solubility, permeability, and metabolic stability. Furthermore, the reactive bromomethyl handle allows for straightforward attachment to other components of the PROTAC molecule.

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature and patent databases, no specific information was found regarding the strategic applications of the chemical compound This compound as a building block in the fields outlined in the provided structure.

The performed searches aimed to uncover its role as an intermediate for agrochemical research and development, including its use as a precursor for herbicidal, pesticidal, and fungicidal agents, as well as its application in structure-efficacy relationship studies. Similarly, extensive queries were conducted to find its use as a precursor for advanced materials, such as fluorinated polymers, monomers with tunable properties, and optoelectronic or nonlinear optical (NLO) materials.

While general information exists for the broader class of trifluoromethylpyridines (TFMPs) and their importance in agrochemicals and materials science, the search did not yield any specific data, research findings, or examples related to This compound . Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on this particular compound.

Precursors for Advanced Materials Science Investigations

Ligands for Coordination Chemistry and Catalysis Research

The compound this compound serves as a highly valuable and specialized building block in the design of advanced ligands for coordination chemistry and homogeneous catalysis. Its utility stems from the strategic placement of three key functional groups: a reactive bromomethyl (-CH₂Br) group at the 4-position and two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions. This unique combination allows for straightforward structural elaboration via the bromomethyl handle, while the trifluoromethyl groups provide a powerful tool for tuning the electronic properties of the resulting ligand and its corresponding metal complexes.

The primary synthetic route to new ligands using this building block involves the nucleophilic substitution of the bromide ion from the bromomethyl group. This electrophilic site readily reacts with a wide array of nucleophiles, including amines, phosphines, and azoles, to generate a diverse range of mono- and polydentate ligands.

The defining feature of ligands derived from this scaffold is their exceptionally low electron density. The two trifluoromethyl groups exert a strong negative inductive effect, significantly reducing the basicity of the pyridine nitrogen atom. This electronic modification has profound implications for the coordination properties of the ligand. When coordinated to a metal center, the pyridine nitrogen acts as a weaker σ-donor but a potentially stronger π-acceptor compared to non-fluorinated analogues. This modulation can stabilize metal complexes in lower oxidation states and increase the Lewis acidity of the metal center, which can, in turn, enhance its catalytic activity. For instance, research on related pyridine-containing ligands has shown that the presence of electron-withdrawing groups can increase the reactivity of high-valent metal-oxo intermediates in oxidation reactions. unimi.it

Synthesis of NNN-Tridentate Ligands for Transfer Hydrogenation

An important application of this building block is in the synthesis of tridentate 'NNN' pincer ligands, which are crucial in the development of catalysts for reactions like transfer hydrogenation. Drawing parallels from established synthetic routes for similar ligand frameworks, this compound can be reacted with pre-functionalized pyrazole (B372694) or benzimidazole (B57391) derivatives to construct sophisticated ligand architectures. dicp.ac.cn

For example, a reaction with a pyrazolyl-benzimidazole precursor would yield a ligand where the electron-poor 3,5-bis(trifluoromethyl)pyridine core is flanked by two different nitrogen-donor moieties. Ruthenium complexes bearing analogous, unsymmetrical NNN ligands incorporating bis(trifluoromethyl)pyrazolyl groups have demonstrated extremely high activity in the transfer hydrogenation of ketones. dicp.ac.cn The electron-deficient nature of the ligand framework is considered crucial for achieving high catalytic turnover numbers. dicp.ac.cn

The research findings for a related ruthenium catalyst are summarized below, highlighting the performance enhancements attributed to the ligand's electronic properties.

| Catalyst | Substrate | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reaction Conditions |

|---|---|---|---|---|

| [RuCl(NNN)(PPh₃)] | Acetophenone | 2150 | 29700 | i-PrOH, KOH, 80 °C |

Phosphine-Based Ligands for Cross-Coupling and Asymmetric Catalysis

The bromomethyl group is also an excellent handle for introducing phosphorus donor atoms. Reaction with nucleophilic phosphides, such as potassium diphenylphosphide (KPPh₂), can generate phosphinomethyl-substituted pyridine ligands. These P,N-type ligands are of significant interest in catalysis.

Furthermore, building upon synthetic strategies used for related halogenated pyridines, this starting material can be used to create more complex phosphine (B1218219) ligands, such as those used in asymmetric catalysis. nih.govornl.gov The combination of the pyridine unit with a chiral moiety and the electronic influence of the trifluoromethyl groups can lead to highly effective ligands for enantioselective transformations. acs.orgnih.gov The development of chiral pyridine-derived ligands is a cornerstone of modern asymmetric catalysis, and the unique electronic signature imparted by the bis-trifluoromethyl substitution offers a path to novel catalyst development. acs.org

The table below illustrates potential ligand structures that can be synthesized from this compound based on established chemical reactions.

| Nucleophile | Ligand Class | Potential Catalytic Application |

|---|---|---|

| Pyrazole | N,N-Bidentate | Cross-Coupling Reactions |

| Potassium Diphenylphosphide (KPPh₂) | P,N-Bidentate | Hydroformylation, C-H Functionalization |

| 2-(Pyrazol-1-yl)aniline | N,N,N-Tridentate (pincer-type) | Transfer Hydrogenation, Dehydrogenation |

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted pyridines, especially those with multiple electron-withdrawing groups like 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine, is often fraught with challenges. Traditional methods can require harsh conditions, multi-step sequences, and may suffer from low yields and the formation of hard-to-separate isomers.

Future research must prioritize the development of more efficient and sustainable synthetic routes. Key areas of focus should include:

Greener Reagents and Solvents: Moving away from hazardous reagents and chlorinated solvents towards more environmentally benign alternatives like deep eutectic solvents or even solvent-free reaction conditions. mdpi.com

Catalytic C-H Functionalization: Directing the introduction of the trifluoromethyl and bromomethyl groups onto a pre-formed pyridine (B92270) ring through selective C-H activation would represent a significant leap in efficiency, reducing the number of synthetic steps.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), which can improve yields, reduce reaction times, and allow for safer handling of reactive intermediates.

One-Pot Reactions: Designing tandem or multicomponent reactions where multiple bonds are formed in a single operation can drastically improve atom and step economy. nih.gov

Current industrial production of some trifluoromethylpyridines involves high-temperature, vapor-phase chlorination/fluorination reactions. nasa.govmit.edu While effective, these processes are energy-intensive and can generate significant waste. Future methodologies could explore milder, catalyst-driven approaches to achieve similar transformations.

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity

The reactivity of this compound is dominated by two key features: the electrophilic carbon of the bromomethyl group and the electron-deficient pyridine ring. The strong electron-withdrawing nature of the two CF3 groups significantly influences the reactivity of both the ring and the side chain, creating challenges and opportunities for selective transformations.

Future research should aim to:

Develop Chemoselective Catalysts: The design of catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate either the C-Br bond of the bromomethyl group or a C-H bond on the pyridine ring is a critical challenge. nbinno.comnih.gov This would allow for programmed, stepwise functionalization of the molecule.

Explore Photocatalysis: Visible-light photoredox catalysis offers a mild and powerful platform for generating radical intermediates from benzylic bromides. researchgate.netinnovations-report.com Investigating these pathways could unlock novel coupling reactions that are inaccessible through traditional thermal methods, allowing for the formation of complex C-C bonds under gentle conditions.

Control Regioselectivity: For reactions involving the pyridine ring itself, achieving high regioselectivity is paramount. The electronic influence of the CF3 groups directs nucleophilic attack, but developing catalytic systems that can override this intrinsic reactivity to functionalize other positions would be a significant breakthrough. nih.govnih.gov Strategies involving temporary dearomatization of the pyridine ring have shown promise for achieving difficult meta-selective functionalizations and could be adapted for this system. researchgate.net

Expanding the Scope of Functionalization and Derivatization Strategies

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The bromomethyl group is an excellent electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution. mdpi.com

Future work should focus on systematically expanding the library of accessible derivatives by:

Reaction with Diverse Nucleophiles: Exploring a broad range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to create ethers, thioethers, amines, and new C-C bonds. This would generate a large portfolio of compounds for screening in various applications.

Late-Stage Functionalization: Applying modern synthetic methods to modify the core structure after initial derivatization. Techniques like C-H fluorination or borylation could be used to further functionalize the pyridine ring, providing rapid access to analogues that would otherwise require lengthy de novo synthesis. innovations-report.comcanada.ca

Cross-Coupling Reactions: Utilizing the bromomethyl group in various cross-coupling reactions, potentially catalyzed by transition metals, to form more complex scaffolds. For instance, its derivatives could participate in Suzuki or Sonogashira couplings to build biaryl or alkynylpyridine structures. chemistryviews.org

The combination of the reactive bromomethyl group and the electronically modified pyridine ring makes this compound a powerful tool for constructing molecules with potential applications in agrochemicals and pharmaceuticals. mdpi.comacs.org

Predictive Modeling for Structure-Reactivity and Structure-Application Relationships in silico

Computational chemistry provides an invaluable toolkit for accelerating research and reducing the experimental burden. For a molecule like this compound, in silico methods can offer profound insights into its behavior and guide the rational design of new derivatives.

Future research directions in this area include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model reaction mechanisms and predict regioselectivity. nbinno.comnih.gov Such calculations can elucidate the transition states of potential reactions, helping to explain experimental outcomes and predict which catalytic systems might be most effective. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of derivatives with their biological activity. acs.orgfigshare.com This approach is widely used in agrochemical and drug discovery to predict the potency of new compounds and guide further synthetic efforts. nih.gov

Molecular Docking and Dynamics: For derivatives designed as potential pharmaceuticals or agrochemicals, molecular docking simulations can predict how they bind to target proteins. canada.ca Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions, providing a deeper understanding of the structure-activity relationship at the molecular level.

By integrating these predictive models into the research workflow, scientists can prioritize the synthesis of the most promising derivatives, saving time and resources.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Innovation

The unique electronic and physical properties conferred by the two trifluoromethyl groups open up possibilities for this compound and its derivatives beyond traditional agrochemical and pharmaceutical applications.

Chemical Biology: The high lipophilicity and metabolic stability of trifluoromethylated compounds make them attractive scaffolds for developing chemical probes to study biological systems. Future opportunities include:

Fluorescent Probe Development: The pyridine core can be elaborated into a fluorescent dye, with the CF3 groups tuning the photophysical properties. mdpi.com The reactive bromomethyl handle allows for the attachment of targeting ligands or environmentally sensitive moieties, creating probes for bioimaging applications such as visualizing lipid droplets or other cellular organelles. mdpi.com

Activity-Based Probes: The electrophilic bromomethyl group can be used to covalently label the active sites of specific enzymes or proteins. This would enable the identification of new drug targets and the study of enzyme function in complex biological milieu.

Materials Innovation: The robustness of the C-F bond and the unique electronic nature of the fluorinated pyridine ring suggest applications in materials science. nbinno.com Research in this area could focus on:

High-Performance Polymers: Incorporating this pyridine derivative as a monomer or functional additive could lead to the creation of polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nasa.govcanada.ca Such materials could find use in organic electronics (e.g., OLEDs) or as specialized coatings. nbinno.com

Functional Materials: The strong dipole moment and potential for intermolecular interactions (e.g., halogen bonding) could be exploited in the design of liquid crystals or other ordered materials with unique dielectric properties.

By fostering collaboration between synthetic chemists, biologists, and materials scientists, the full potential of this versatile building block can be realized, leading to innovations across a wide spectrum of scientific disciplines. researchoutreach.org

Q & A

Q. What are the common synthetic routes for preparing 4-bromomethyl-3,5-bis-trifluoromethyl-pyridine?

- Methodological Answer : The compound is typically synthesized via bromination of 3,5-bis(trifluoromethyl)pyridine derivatives. A standard approach involves using brominating agents (e.g., or ) in inert solvents like dichloromethane under controlled temperatures (0–25°C). For example, describes bromination at the methyl group position using , requiring strict exclusion of moisture to avoid side reactions. Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography or recrystallization .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, particularly for verifying bromine placement and trifluoromethyl group geometry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromination?

- Methodological Answer : By-product formation (e.g., di-brominated species) is mitigated by:

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., ) enhance selectivity.

- Stoichiometry : Limiting brominating agent to 1.1–1.3 equivalents.

highlights similar optimizations in bromophenyl synthesis, where acetic acid was used as a catalyst to improve yield .

Q. What strategies address challenges in cross-coupling reactions using this compound?

- Methodological Answer : The bromomethyl group is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Challenges include:

- Regioselectivity : Use of Pd catalysts (e.g., ) with bulky ligands to direct coupling to the bromomethyl site.

- Steric Hindrance : Trifluoromethyl groups hinder reactivity; microwave-assisted synthesis can enhance reaction rates () .

Q. How do trifluoromethyl groups influence electronic properties in downstream applications?

- Methodological Answer : The electron-withdrawing groups:

- Lower LUMO Energy : Enhances electrophilicity, critical for agrochemical or pharmaceutical intermediates.

- Thermal Stability : Increases decomposition temperatures, as shown in DSC analysis () .

Data Contradiction & Validation

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in bond angles/placement may arise from twinning or poor diffraction. Solutions include:

Q. What analytical methods validate purity when HPLC and NMR data conflict?

- Methodological Answer : Combine orthogonal techniques:

- Elemental Analysis : Confirm ratios.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from impurities.

- ICP-MS : Detect trace metal catalysts.

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products